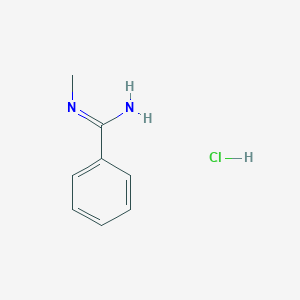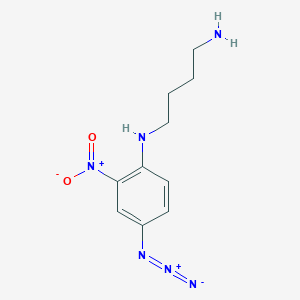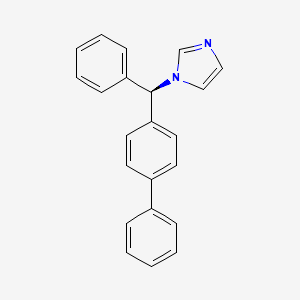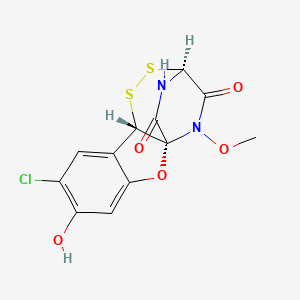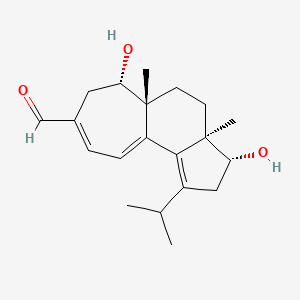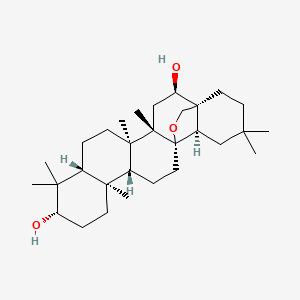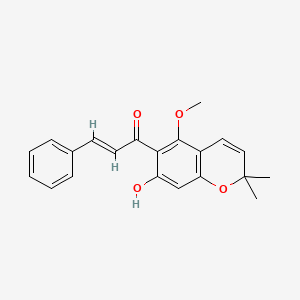
Oaxacacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oaxacacin is a member of chalcones.
Wissenschaftliche Forschungsanwendungen
Chromene Chalcones and Structure Revision
Research led by Gómez-Garibay et al. (2001) focused on the isolation and structural analysis of chromene chalcones, including oaxacacin, from the aerial parts of Tephrosia carrollii. This study was significant in revising and confirming the structure of oaxacacin through spectroscopic methods and X-ray diffraction, marking a crucial step in understanding its chemical composition and potential applications (Gómez-Garibay et al., 2001).
Ethnobotanical Perspectives in Oaxaca
A study by Cruz-Pérez et al. (2021) in Oaxaca, Mexico, highlighted the diverse ethnobotanical knowledge, including the use of medicinal plants like oaxacacin, among various ethnic groups. This research underscored the importance of traditional knowledge in understanding the medicinal applications of plants and indicated a need for further scientific exploration of these species (Cruz-Pérez et al., 2021).
Antimicrobial Activity of Mexican Plants
Rocha-Gracia et al. (2011) investigated the antimicrobial activity of extracts from various Mexican plants, including those from Oaxaca. Although oaxacacin was not directly mentioned, the research provides context for the antimicrobial potential of native plants in the region, suggesting a possible avenue for exploring oaxacacin's applications in this field (Rocha-Gracia et al., 2011).
Eigenschaften
Molekularformel |
C21H20O4 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(E)-1-(7-hydroxy-5-methoxy-2,2-dimethylchromen-6-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H20O4/c1-21(2)12-11-15-18(25-21)13-17(23)19(20(15)24-3)16(22)10-9-14-7-5-4-6-8-14/h4-13,23H,1-3H3/b10-9+ |
InChI-Schlüssel |
MUPBTLMABJJBPD-MDZDMXLPSA-N |
Isomerische SMILES |
CC1(C=CC2=C(O1)C=C(C(=C2OC)C(=O)/C=C/C3=CC=CC=C3)O)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=C(C(=C2OC)C(=O)C=CC3=CC=CC=C3)O)C |
Synonyme |
oaxacacin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



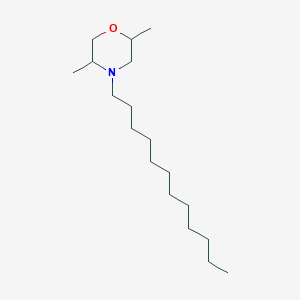
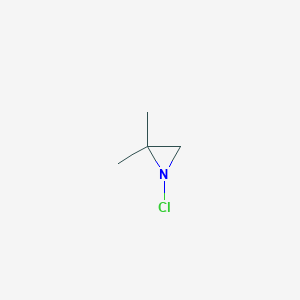
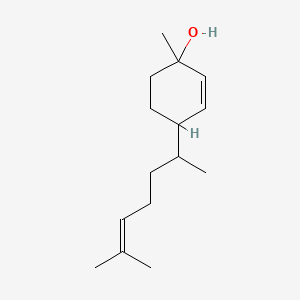
![11-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[B]quinoline](/img/structure/B1252393.png)

![[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1252395.png)

